Diazaborine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

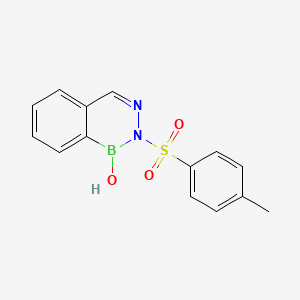

Diazaborine is a organonitrogen heterocyclic compound consisting of 2,3,1-benzodiazaborinine substituted at positions 1 and 2 by hydroxy and 4-toluenesufonyl groups respectively. It is an organoboron compound, an organonitrogen heterocyclic compound and a sulfonamide.

Wissenschaftliche Forschungsanwendungen

Ribosome Biogenesis Inhibition

Diazaborine is a unique inhibitor of eukaryotic ribosome biogenesis, specifically blocking large subunit formation in eukaryotic cells. It targets the AAA-ATPase Drg1, inhibiting its ATP hydrolysis and thereby disrupting ribosome biogenesis. This inhibition impedes the release of Rlp24 from pre-60S particles, thus preventing cytoplasmic preribosome maturation and highlighting the potential of targeting ribosome biogenesis pathways with novel inhibitors (Loibl et al., 2013). Additionally, this compound treatment in yeast cells has been shown to inhibit the maturation of rRNAs for the large ribosomal subunit, affecting pre-rRNA processing and potentially influencing RNA binding proteins (Pertschy et al., 2004).

Human Neutrophil Elastase Inhibition

Diazaborines have been identified as new inhibitors of human neutrophil elastase (HNE), a serine protease. These compounds show selective inhibition towards HNE, highlighting their potential as a therapeutic approach for diseases related to HNE activity (António et al., 2018).

Anti-tuberculosis Potential

Diazaborines have demonstrated efficacy against non-replicating Mycobacterium tuberculosis. In a nutrient starvation model, diazaborines were found to be bactericidal, reducing viability significantly. This suggests their potential as a new tuberculosis drug, targeting cell wall biosynthesis via inhibition of InhA (Flint et al., 2020).

mRNA Stability and Quality Control

This compound treatment in baker's yeast was found to stabilize aberrant mRNAs, extending them at the 3′-end. This indicates a role in the quality control of RNA, as these aberrant mRNAs are normally degraded by specific proteins. This compound's effect on mRNA stability highlights its influence on RNA processing and degradation pathways (Jungwirth et al., 2001).

Melting Point Prediction

Studies have used quantitative structure-property relationships (QSPR) to predict the melting points of this compound compounds. This research helps understand the physicochemical properties of diazaborines, which are crucial for their application in various scientific fields (Johnson-Restrepo et al., 2003).

Broad-Spectrum Biomedical Advances

The role of diazaborines in medicinal chemistry, especially in the context of boron's applications, has been reviewed. Diazaborines, along with other boron-containing compounds, have significantly contributed to drug discovery and development, showcasing their diverse applications in biomedical research (Messner et al., 2022).

Eigenschaften

Molekularformel |

C14H13BN2O3S |

|---|---|

Molekulargewicht |

300.1 g/mol |

IUPAC-Name |

1-hydroxy-2-(4-methylphenyl)sulfonyl-2,3,1-benzodiazaborinine |

InChI |

InChI=1S/C14H13BN2O3S/c1-11-6-8-13(9-7-11)21(19,20)17-15(18)14-5-3-2-4-12(14)10-16-17/h2-10,18H,1H3 |

InChI-Schlüssel |

UQIDNSKBUXCODH-UHFFFAOYSA-N |

SMILES |

B1(C2=CC=CC=C2C=NN1S(=O)(=O)C3=CC=C(C=C3)C)O |

Kanonische SMILES |

B1(C2=CC=CC=C2C=NN1S(=O)(=O)C3=CC=C(C=C3)C)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-diamino-N-[2-[[3-[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylamino]ethylamino]-3-oxopropyl]-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1195203.png)

![1,2,5-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate](/img/structure/B1195214.png)

![2-Methyl-5-[2-(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)cyclopropyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1195221.png)

![[3.3]Paracyclophane](/img/structure/B1195223.png)